4-Pent-4-enoxybenzoic acid

Vue d'ensemble

Description

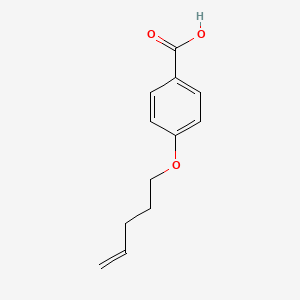

4-Pent-4-enoxybenzoic acid is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a benzoic acid moiety substituted with a pent-4-enoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pent-4-enoxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-penten-1-ol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester linkage, followed by hydrolysis to yield the desired acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Pent-4-enoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The pentenyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The double bond in the pentenyl group can be reduced to form a saturated alkyl chain.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products:

Oxidation: Formation of 4-(4-carboxybutoxy)benzoic acid.

Reduction: Formation of 4-(4-pentoxy)benzoic acid.

Substitution: Formation of halogenated derivatives such as 4-bromo-4-pent-4-enoxybenzoic acid.

Applications De Recherche Scientifique

4-Pent-4-enoxybenzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Pent-4-enoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-Phenoxybenzoic acid: Similar structure but with a phenoxy group instead of a pentenoxy group.

4-Methoxybenzoic acid: Contains a methoxy group instead of a pentenoxy group.

4-Hydroxybenzoic acid: Contains a hydroxy group instead of a pentenoxy group.

Uniqueness: 4-Pent-4-enoxybenzoic acid is unique due to the presence of the pentenoxy group, which imparts distinct chemical and physical properties

Activité Biologique

4-Pent-4-enoxybenzoic acid, with the chemical formula CHO and CAS number 14142-82-6, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid moiety substituted with a pent-4-enoxy group. Its unique structure enables various chemical reactions, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 206.24 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown it to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as certain Gram-negative strains.

Case Study:

In a controlled study, this compound was tested against Escherichia coli and Pseudomonas aeruginosa. The compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating potent antimicrobial properties .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Mechanism of Action:

The anti-inflammatory activity is hypothesized to arise from the compound's ability to inhibit prostaglandin synthesis through COX inhibition. This mechanism is similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further pharmaceutical development .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with 4-penten-1-ol, often catalyzed by sulfuric acid or p-toluenesulfonic acid. Following synthesis, biological evaluations are conducted to assess its efficacy against various pathogens and inflammatory models.

Comparative Studies

Comparative studies have been conducted with structurally similar compounds such as 4-phenoxybenzoic acid and 4-hydroxybenzoic acid. These studies reveal that while all compounds exhibit some level of antimicrobial activity, this compound shows superior efficacy in specific applications due to its unique pentenoxy group .

Propriétés

IUPAC Name |

4-pent-4-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h2,5-8H,1,3-4,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQKUZDJSZVTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366064 | |

| Record name | para-(pent-4-enoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14142-82-6 | |

| Record name | para-(pent-4-enoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.